molecular formula C10H6ClFO3 B13297342 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid

2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid

Cat. No.: B13297342
M. Wt: 228.60 g/mol
InChI Key: HZJNLYCMDXSKMF-UHFFFAOYSA-N
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Description

2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is a halogenated benzofuran derivative featuring a chloro substituent at the 5-position of the benzofuran ring and a fluoro-substituted acetic acid group at the 2-position (Figure 1). Benzofuran-based compounds are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Structural studies of similar compounds highlight the importance of substituent positioning on molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonding .

Properties

Molecular Formula

C10H6ClFO3

Molecular Weight

228.60 g/mol

IUPAC Name

2-(5-chloro-1-benzofuran-2-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H6ClFO3/c11-6-1-2-7-5(3-6)4-8(15-7)9(12)10(13)14/h1-4,9H,(H,13,14)

InChI Key

HZJNLYCMDXSKMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid typically involves the reaction of 5-chlorosalicylaldehyde with chloroacetone and potassium carbonate to form 1-(5-chloro-1-benzofuran-2-yl) ethanone . This intermediate can then be further reacted with appropriate fluorinating agents to introduce the fluoroacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The electronic and steric effects of substituents significantly alter the physicochemical and biological properties of benzofuran derivatives. Key comparisons include:

Compound Name Substituents Key Features
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid 5-Cl, 2-(2-fluoroacetic acid) Enhanced hydrogen bonding via carboxylic acid; planar benzofuran core .
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid 3-ethylsulfanyl, 5-F, 2-acetic acid Ethylsulfanyl group increases hydrophobicity; O–H···O dimerization in crystals .
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid 5-Cl, 6-F, 2-carboxylic acid Di-halogenation increases acidity; steric hindrance at 6-position .
Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate 5-Cl, fused pyridazinone ring Dihedral angle of 73.33° between benzofuran and pyridazinone rings; ethyl group disorder .
5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran 5-Cl, 2-fluorophenyl, 7-Me, 3-MeS Bulky fluorophenyl group reduces planarity; synthesized via oxidative methods .

Key Observations :

  • Steric Effects : Substituents at the 3-position (e.g., ethylsulfanyl) disrupt π-π stacking, whereas planar substituents (e.g., carboxylic acid) promote dimerization .

Crystallographic Behavior

Crystal packing is influenced by substituents and functional groups:

  • Hydrogen Bonding : The target compound’s acetic acid group forms O–H···O hydrogen bonds, creating centrosymmetric dimers, as seen in 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid .
  • π-π Interactions : Benzofuran rings in 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid exhibit stronger stacking (distance: ~3.6 Å) compared to ethylsulfanyl derivatives (~3.68 Å) due to reduced steric hindrance .
  • Disorder: Ethyl groups in pyridazinone-containing derivatives show positional disorder, complicating refinement .

Biological Activity

2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is a synthetic compound notable for its unique structural features, including a benzofuran moiety and a fluorinated acetic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's molecular formula is C10_{10}H8_{8}ClF1_{1}O2_{2}, with a molecular weight of approximately 228.60 g/mol. The presence of both chlorine and fluorine substituents on the benzofuran framework may enhance its biological activity compared to other related compounds.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid exhibit significant antimicrobial properties against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The benzofuran derivatives have been associated with anticancer activities. Case studies have shown that compounds within this class can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation. The dual halogenation of 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid may contribute to its enhanced potency against specific cancer cell lines .

Table 1: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acidC10_{10}H8_{8}ClF1_{1}O2_{2}Different chlorine substitution position
2-(5-Fluoro-1-benzofuran-2-yl)acetic acidC10_{10}H9_{9}F1_{1}O2_{2}Lacks chlorine substitution; focuses on fluorine effects
6-Chloro-benzofuran derivativesVariesDifferent functional groups affecting biological activity

This table highlights the structural differences among related compounds, emphasizing how variations in halogen substitution can influence biological activity.

The mechanisms by which 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular processes such as apoptosis and cell cycle regulation. For instance, studies on similar fluorinated compounds have shown enhanced binding affinity to target proteins, which may be attributed to the presence of fluorine substituents enhancing lipophilicity and molecular interactions .

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